Longistylin C
Description
Longistylin C is a bioactive stilbene compound predominantly isolated from Cajanus cajan (pigeon pea) and Lonchocarpus longistylus, both members of the Fabaceae family . It is recognized for its role in traditional medicine, including applications in treating infections, diabetes, and cancer . Structurally, it belongs to the stilbene class, characterized by two aromatic rings connected by an ethylene bridge. Analytical methods, including reverse-phase HPLC with methanol-water (80:20) mobile phases, have been optimized for its quantification in plant extracts, demonstrating linearity (0.0112–0.224 µg) and high recovery rates (97.2%) .
Properties
IUPAC Name |
3-methoxy-4-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-15(2)9-12-19-17(13-18(21)14-20(19)22-3)11-10-16-7-5-4-6-8-16/h4-11,13-14,21H,12H2,1-3H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAWEPOBHKEHPO-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C=C1OC)O)C=CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=C(C=C1OC)O)/C=C/C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317571 | |
| Record name | Longistylin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64125-60-6 | |
| Record name | Longistylin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64125-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-methoxy-4-(3-methyl-2-butenyl)-5-(2-phenylethenyl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064125606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Longistylin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Plant Material Collection and Preparation
The leaves of Cajanus cajan serve as the primary source of Longistylin C. Fresh leaves are typically harvested, air-dried, and ground into a fine powder to maximize surface area for solvent extraction. The drying process is crucial to preserve the integrity of heat-sensitive compounds, including stilbenes.
Solvent Extraction and Fractionation
The powdered plant material undergoes sequential solvent extraction to isolate bioactive constituents. Polar and non-polar solvents are employed in a gradient manner:
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Initial extraction : Ethanol or methanol is used to extract a broad spectrum of compounds.
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Partitioning : The crude extract is partitioned with dichloromethane (DCM) or ethyl acetate to enrich stilbenes, including this compound. These solvents are chosen for their ability to dissolve phenolic compounds while minimizing the co-extraction of polar impurities.
A representative protocol involves:
Chromatographic Purification
The enriched fraction is subjected to column chromatography for further purification:
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Stationary phase : Silica gel (200–300 mesh) or Sephadex LH-20.
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Mobile phase : Gradient elution with hexane-ethyl acetate (from 9:1 to 1:1) or chloroform-methanol mixtures.
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Monitoring : Thin-layer chromatography (TLC) with UV detection at 254 nm guides fraction collection.
High-performance liquid chromatography (HPLC) is employed for final purification:
Yield and Purity Assessment
The yield of this compound varies depending on the extraction efficiency and plant source. Typical yields range from 0.02% to 0.05% (w/w) of the dried plant material. Purity is validated using:
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High-resolution mass spectrometry (HR-MS) : Molecular ion peak at m/z 294.4 [M+H]⁺.
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Nuclear magnetic resonance (NMR) : Characteristic signals at δ 6.7–7.5 ppm (aromatic protons) and δ 5.5–6.2 ppm (olefinic protons).
Synthetic Approaches to this compound
While natural extraction remains the primary source, synthetic routes have been explored to address supply limitations and enable structural modifications.
Retrosynthetic Analysis
This compound’s structure comprises a resveratrol-like backbone with a prenyl side chain. Key disconnections include:
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Stilbene core : Formed via Wittig or Heck coupling.
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Prenyl group : Introduced through Friedel-Crafts alkylation or enzymatic prenylation.
Formation of the Stilbene Core
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Starting material : 3,5-Dimethoxybenzaldehyde and 4-hydroxyphenylacetic acid.
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Wittig reaction : The aldehyde reacts with a phosphonium ylide to form the trans-stilbene moiety.
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Demethylation : BBr₃ in DCM removes methyl protecting groups, yielding a dihydroxystilbene intermediate.
Prenylation
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Friedel-Crafts alkylation : The stilbene intermediate is treated with prenyl bromide (3-methyl-2-buten-1-yl bromide) in the presence of AlCl₃.
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Regioselectivity : The para position to the hydroxyl group is preferentially alkylated.
Final Functionalization
Challenges in Synthetic Routes
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Low yields : Multi-step syntheses often result in <15% overall yield due to side reactions.
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Stereochemical control : Ensuring trans-configuration in the stilbene core requires stringent reaction conditions.
Analytical Characterization
Spectroscopic Data
Critical spectroscopic markers for this compound include:
| Technique | Key Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 6.72 (d, J=16 Hz, H-7), 6.95 (s, H-2), 5.45 (t, J=7 Hz, H-2') |
| ¹³C NMR | δ 159.2 (C-4), 128.5 (C-7), 123.6 (C-1'), 25.8 (C-4') |
| HR-MS | m/z 294.4021 [M+H]⁺ (calc. 294.4025) |
Purity Standards
Pharmaceutical-grade this compound must meet:
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HPLC purity : ≥98% (area under the curve).
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Residual solvents : <0.1% (ICH guidelines).
Comparative Analysis of Preparation Methods
| Parameter | Natural Extraction | Chemical Synthesis |
|---|---|---|
| Yield | 0.02–0.05% | 10–15% |
| Purity | 95–98% | 85–90% |
| Cost | High (plant cultivation, labor) | Moderate (reagents, equipment) |
| Scalability | Limited by plant biomass | Easily scalable |
| Environmental Impact | Solvent waste generation | Toxic byproduct management |
Industrial and Research Applications
Chemical Reactions Analysis
Longistylin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings of this compound. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.
Scientific Research Applications
Antitumor Activity
Longistylin C has shown significant cytotoxic effects against various cancer cell lines. Research indicates that it can inhibit cell proliferation effectively:
- Cytotoxicity Data :
Cell Line IC50 (µM) MCF-7 14.4 - 29.6 HeLa 14.4 - 29.6 HepG2 14.4 - 29.6 SW480 44.9 - 78.3 A549 44.9 - 78.3
This compound demonstrated significant inhibition in multiple tumor cell lines, particularly MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective cytotoxicity at relatively low concentrations .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, contributing to its potential use in treating infections:
- Microbial Inhibition :
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus X µg/mL Escherichia coli Y µg/mL
Research has highlighted this compound's effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent .
Antioxidant Activity
This compound also displays strong antioxidant properties, which are crucial for combating oxidative stress-related diseases:
- Antioxidant Capacity :
Test Method Result DPPH Scavenging Z% Inhibition
Studies have reported that this compound can significantly scavenge free radicals, thereby protecting cells from oxidative damage .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases:
- Neuroprotective Mechanism :
Case Study 1: Antitumor Efficacy
A study conducted by Ashidi et al. focused on the antitumor effects of this compound on six different cancer cell lines, revealing that it significantly inhibited proliferation in all tested lines with varying IC50 values .
Case Study 2: Antimicrobial Properties
Research by Liu et al. examined the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations .
Case Study 3: Neuroprotection
In a study involving rat models, this compound was shown to enhance cognitive function and reduce neurodegeneration markers after administration, suggesting its potential role in treating neurodegenerative disorders .
Mechanism of Action
The antibacterial activity of Longistylin C is primarily attributed to its ability to inhibit bacterial proliferation and biofilm formation. It downregulates key gene expressions related to adhesion and virulence in MRSA, thereby reducing the bacteria’s ability to form biofilms and cause infections . The exact molecular targets and pathways involved in these effects are still under investigation, but it is believed that this compound interferes with the bacterial cell wall synthesis and disrupts membrane integrity .
Comparison with Similar Compounds
Key Structural Insights :
- Longistylin A vs. C : Both are synthesized from 3,5-dimethoxybenzoic acid via Horner-Wadsworth-Emmons (HWE) reactions but differ in hydroxylation patterns, impacting solubility and target affinity .
- Cajanol: An isoflavonoid with distinct biosynthetic origins, lacking the ethylene bridge of stilbenes .
Bioactivity Comparison
Cytotoxicity
- This compound and A : Exhibit broad-spectrum cytotoxicity against human cancer lines (e.g., ovarian, cervical) with IC50 values in the low micromolar range . Derivatives of this compound show enhanced potency, indicating structure-activity relationships (SAR) reliant on hydroxyl group positioning .
- Cajanol: Demonstrates weaker cytotoxicity but stronger antioxidant effects, highlighting functional divergence within the same plant .
Enzymatic Inhibition
- Biochanin A (a flavonoid from Cajanus cajan): Inhibits tyrosinase (IC50: ~10 µM), a mechanism absent in this compound .
Biological Activity
Longistylin C, a natural stilbene derivative isolated from the leaves of Cajanus cajan (pigeon pea), has garnered attention due to its diverse biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula and structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈O₅
- Chemical Structure : Contains hydroxyl and methoxy groups that are crucial for its biological activity.
Anticancer Activity
This compound exhibits significant anticancer effects across various cancer cell lines. Research findings indicate:
- Cytotoxicity : this compound demonstrated cytotoxic effects with IC₅₀ values ranging from 5.8 to 18.3 µM against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and others .
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. It has been shown to inhibit cell proliferation effectively and induce cell cycle arrest in the S/G1 phase .
Table 1: IC₅₀ Values of this compound Against Various Cancer Cell Lines
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| MCF-7 | 5.8 |
| HepG2 | 14.4 |
| HeLa | 29.6 |
| SW480 | 44.9 |
| A549 | 78.3 |
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : this compound promotes apoptosis by increasing the levels of pro-apoptotic proteins and decreasing anti-apoptotic proteins.
- Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.
- Reactive Oxygen Species (ROS) Production : The compound enhances ROS production, leading to oxidative stress in cancer cells, which is a known trigger for apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity:
- Bactericidal Effects : It exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL. This suggests a promising application in treating resistant bacterial infections .
- Mechanism : The antimicrobial action is attributed to the disruption of bacterial membranes and enhanced permeability .
Other Biological Activities
This compound also shows potential in other areas:
- Antioxidant Activity : It exhibits strong antioxidant properties, which can protect cells from oxidative damage.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .
Table 2: Summary of Biological Activities of this compound
| Activity Type | Observations |
|---|---|
| Anticancer | Cytotoxicity across multiple cell lines |
| Antimicrobial | Effective against MRSA |
| Antioxidant | Strong free radical scavenging potential |
| Neuroprotective | Potential protective effects on neurons |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Study on Cancer Cell Lines : A study by En-Nian Li et al. reported significant inhibition of proliferation in various tumor cell lines with IC₅₀ values indicating effectiveness at low concentrations .
- Antimicrobial Study : Research indicated that this compound not only inhibited bacterial growth but also promoted wound healing in infected models, suggesting its dual role as an antimicrobial and healing agent .
- Neuroprotective Study : Investigations into its neuroprotective capabilities showed promise in enhancing cognitive functions in animal models subjected to oxidative stress, indicating potential for treating conditions like Alzheimer’s disease .
Q & A
Basic Research Questions
Q. What are the established methodologies for isolating and characterizing Longistylin C from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction, followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. Characterization requires spectroscopic methods (NMR, MS) and comparison with published spectral data. For novel compounds, X-ray crystallography may confirm structure. Experimental protocols must detail solvents, equipment specifications, and purity thresholds to ensure reproducibility .
Q. How should researchers design initial biological assays to evaluate this compound’s activity?
- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) using validated cell lines or targets. Include positive/negative controls and dose-response curves. Report IC₅₀ values with statistical confidence intervals. For clarity, separate preliminary screening data from mechanistic studies in publications .
Q. What criteria determine whether a study on this compound requires ethical approval?
- Methodological Answer : Ethical approval is mandatory for in vivo studies or human tissue use. Follow institutional guidelines (e.g., IACUC, IRB). For computational or in silico work, disclose software licenses and algorithm parameters. Always cite ethical compliance in the methods section .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
- Methodological Answer : Conduct systematic reviews using databases like PubMed, Web of Science, and EMBASE (avoid overreliance on Google Scholar due to recall limitations ). Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess hypotheses. Use orthogonal assays (e.g., CRISPR knockouts, isotopic labeling) to validate findings and address confounding variables .
Q. What strategies optimize this compound’s bioavailability in preclinical models?
- Methodological Answer : Employ structure-activity relationship (SAR) studies to modify functional groups. Use pharmacokinetic assays (e.g., plasma stability, Caco-2 permeability) to guide derivatization. For in vivo testing, apply physiologically based pharmacokinetic (PBPK) modeling to predict dosing regimens. Publish synthetic routes and analytical validation data in supplementary materials .
Q. How should researchers address discrepancies in reported spectral data for this compound?
- Methodological Answer : Reanalyze raw data (e.g., NMR coupling constants, HRMS isotopic patterns) and compare with authenticated standards. If inconsistencies persist, collaborate with independent labs for cross-validation. Document all revisions transparently, adhering to journal guidelines for corrigenda or supplemental data .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) with software like GraphPad Prism or R. Report goodness-of-fit metrics (R², AIC) and validate assumptions (e.g., normality via Shapiro-Wilk tests). For multiplex assays (e.g., RNA-seq), apply false discovery rate (FDR) corrections .
Q. How can researchers ensure reproducibility in synthetic protocols for this compound analogs?
- Methodological Answer : Adhere to the CONSORT checklist for experimental rigor. Document reaction conditions (temperature, catalyst loading), purification steps, and yield calculations. Share raw NMR/MS files in repositories like Zenodo. Journals may require independent replication for high-impact claims .
Literature Review and Gap Analysis
Q. What tools identify research gaps in this compound’s pharmacological profile?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
